molecular formula C5H6N3NaO2 B2989324 sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate CAS No. 2137970-32-0

sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate

Cat. No.: B2989324
CAS No.: 2137970-32-0
M. Wt: 163.112
InChI Key: AMDUBBWZNNOUPG-UHFFFAOYSA-M
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Description

Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate is a chemical compound with the molecular formula C5H7N3O2 and a molecular weight of 141.12 g/mol . It features a 1,2,4-triazole ring system, a nitrogen-rich heterocycle that is a fundamental scaffold in numerous biologically active molecules and functional materials . The structure consists of a 1-methyl-1H-1,2,4-triazole moiety substituted at the 5-position with an acetic acid sodium salt group . While specific biological data for this salt may be limited, the 1,2,4-triazole pharmacophore is extensively documented for its diverse applications. This compound serves as a valuable building block (synthon) in organic and medicinal chemistry research for the synthesis of more complex molecules . Researchers can utilize this compound to explore structure-activity relationships, particularly by leveraging the carboxylate group for further chemical modifications, such as amide coupling or esterification. The 1,2,4-triazole core is recognized for its presence in commercial fungicides (e.g., prothioconazole), anticancer agents (e.g., letrozole and anastrozole), and antiviral prototypes . Consequently, this sodium salt is of significant interest for developing new compounds with potential pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties . Its properties may also be investigated in the development of energetic materials and other specialized chemical applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

sodium;2-(2-methyl-1,2,4-triazol-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.Na/c1-8-4(2-5(9)10)6-3-7-8;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDUBBWZNNOUPG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N3NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137970-32-0
Record name sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate typically involves the reaction of 1-methyl-1H-1,2,4-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired sodium salt.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially at the carboxylate group, resulting in the formation of reduced triazole derivatives.

    Substitution: The compound can participate in substitution reactions, where the triazole ring or the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

Scientific Research Applications

Chemistry: Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate is used as a building block in the synthesis of more complex organic molecules. Its triazole ring is a versatile scaffold for the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can interact with various biological targets, making it a valuable tool in drug discovery.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antifungal and anticancer agents. Its ability to inhibit specific enzymes makes it a potential candidate for therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can result in various biological effects, depending on the target enzyme and the pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cationic Effects: Sodium vs. Potassium Salts

Replacing the sodium cation with potassium or other cations significantly impacts biological activity. For example:

  • Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate exhibits 6.32% higher actoprotective activity than the reference drug riboxin. In contrast, its sodium analog shows reduced efficacy due to decreased molecular interaction with biological targets .
  • Morpholine salts of similar triazole-thioacetates demonstrate a sharp decline in pharmacological activity, highlighting the sodium cation’s intermediate effectiveness .

Table 1: Cation-Dependent Activity Comparison

Compound Cation Biological Activity (vs. Riboxin) Key Finding
Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate K⁺ +6.32% Optimal actoprotective effect
Sodium analog Na⁺ Lower activity Reduced efficacy
Morpholine salt Morpholine Sharp decrease Poor pharmacological profile

Substituent and Functional Group Variations

Thioacetate vs. Acetate Derivatives
  • Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate demonstrates enhanced intermolecular interactions with enzymes, surpassing reference compounds in binding energy. The thiadiazole and phenyl groups contribute to this superiority .
  • Triazamate (ethyl ester derivative) : A pesticide with the formula C₁₃H₂₂N₄O₃S , this compound features a dimethylcarbamoyl group and tert-butyl substituent. Its solid-state properties (MP: 52–53°C) and higher molecular weight (314.4 g/mol) contrast with the sodium salt’s aqueous solubility .

Table 2: Functional Group and Substituent Effects

Compound Key Substituents Application Notable Property
Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate Acetate, methyl-triazole Pharmaceuticals High water solubility
Sodium 2-((4-phenyl-5-(thiadiazole-methyl)-triazol-3-yl)thio)acetate Thiadiazole, phenyl Enzyme inhibition Superior binding energy
Triazamate Ethyl ester, dimethylcarbamoyl Pesticide High melting point, lipid solubility

Triazole-Containing Carboxylic Acid Derivatives

  • 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid : This free carboxylic acid analog (C₄H₅N₃O₂) lacks the sodium counterion, resulting in lower solubility and distinct acidity (pKa ~3–4) compared to the sodium salt .

Pharmaceutical Derivatives: Talazoparib and Analogs

Talazoparib, a PARP-1 inhibitor used in cancer therapy, contains a 1-methyl-1H-1,2,4-triazol-5-yl moiety but is structurally complex, with fluorophenyl and tetrahydroquinoline groups. Its sodium salt derivative (exact mass: 380.12 g/mol) exemplifies how triazole integration enhances target affinity in oncology .

Key Findings and Implications

Cation Choice : Sodium salts balance solubility and moderate activity but are outperformed by potassium in actoprotective applications .

Substituent Design: Thiadiazole or phenylamino groups enhance enzyme interaction, while esterification (e.g., triazamate) favors pesticidal use .

Functional Groups : Free carboxylic acids (e.g., 1-methyl-triazole-5-carboxylic acid) offer tunable acidity but require formulation adjustments for bioavailability .

Biological Activity

Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and cytotoxic effects. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1-methyl-1H-1,2,4-triazole with acetic acid in the presence of sodium hydroxide. This method allows for the efficient production of the sodium salt form of the compound. The structure can be confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. For example:

Microorganism Activity
Escherichia coliModerate activity
Staphylococcus aureusGood activity
Candida albicansModerate activity

Studies indicate that triazole derivatives often target cytochrome P450 enzymes in fungi, leading to disruption in ergosterol synthesis, which is crucial for fungal cell membrane integrity .

Cytotoxic Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for various derivatives have been reported in the range of 9.7 to 27.5 µM against leukemia cells (HL-60) .

Stress-Protective Properties

A significant study investigated the stress-protective properties of this compound in a rat model subjected to acute immobilization stress. The results indicated a reduction in liver damage and improved histological parameters compared to control groups. Notable findings include:

  • Enhanced structural orientation of hepatocytes.
  • Reduced signs of necrosis and inflammation.

This suggests potential therapeutic applications in managing stress-related liver conditions .

Anticonvulsant Activity

Another area of research has explored the anticonvulsant properties of triazole derivatives. This compound has shown effectiveness in inhibiting voltage-gated sodium channels (VGSC), which are critical targets for anticonvulsant drugs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate and its intermediates?

  • Methodology : The compound can be synthesized via nucleophilic substitution or ester hydrolysis. For example, hydrazine hydrate can be refluxed with isopropyl esters (e.g., isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate) in propan-2-ol to form intermediates like acetohydrazides . Subsequent steps may involve cation exchange (e.g., sodium hydroxide treatment) to replace potassium with sodium .
  • Key considerations : Monitor reaction purity via elemental analysis (CHNS), ¹H-NMR, and chromatographic mass spectrometry .

Q. How can purification and stability of this compound be optimized during synthesis?

  • Methodology : Recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures ≥98% purity . Stability is enhanced by avoiding acidic conditions, as nitration steps with HNO₃/H₂SO₄ mixtures at low temperatures are prone to explosive byproducts in related triazole derivatives .
  • Key considerations : Use inert atmospheres for moisture-sensitive intermediates and store final products at –20°C under argon .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodology : High-performance liquid chromatography with diode-array detection (HPLC-DAD) is effective for quantifying active ingredients in salts. Structural confirmation requires ¹H-NMR and FTIR to verify acetate and triazole moieties .
  • Key considerations : Cross-reference with X-ray crystallography (e.g., SHELXL for small-molecule refinement) to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How does cation selection (e.g., sodium vs. potassium) influence the biological activity of 1,2,4-triazole acetate derivatives?

  • Methodology : Comparative studies on actoprotective activity show sodium salts (e.g., sodium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate) exhibit reduced efficacy compared to potassium analogs, likely due to differences in ionic radius and membrane permeability .
  • Data interpretation : Use dose-response curves (e.g., ED₅₀ values) and molecular docking to correlate cation size with receptor binding .

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Methodology : Employ SHELX software (e.g., SHELXL for refinement and SHELXD for phase determination) to handle twinned or high-resolution data. For ambiguous electron density, use ORTEP-III to visualize thermal ellipsoids and validate hydrogen bonding .
  • Key considerations : Cross-validate with spectroscopic data (e.g., ¹³C-NMR) to confirm tautomeric equilibria .

Q. How can structural modifications enhance the antimicrobial activity of this compound?

  • Methodology : Introduce electron-withdrawing groups (e.g., nitro or dinitromethyl) at the triazole ring via nitration (100% HNO₃/H₂SO₄). This modification increases oxidative potential and disrupts microbial enzyme activity .
  • Key considerations : Assess cytotoxicity using in vitro models (e.g., MIC against E. coli and C. albicans) to balance efficacy and safety .

Q. What computational tools predict the stability of this compound under varying pH conditions?

  • Methodology : Molecular dynamics simulations (e.g., Gaussian or DFT calculations) model hydrolysis pathways. Experimental validation via pH-stability studies (1–14 range) confirms resistance to degradation, as seen in tetrazole analogs .
  • Key considerations : Monitor degradation products using LC-MS and adjust buffer systems accordingly .

Data Interpretation and Optimization

Q. How to address discrepancies in biological activity data between in vitro and in vivo studies for this compound?

  • Methodology : Conduct pharmacokinetic profiling (e.g., plasma protein binding and metabolic stability assays) to identify bioavailability bottlenecks. For example, sodium salts may exhibit faster renal clearance than potassium analogs .
  • Key considerations : Use radiolabeled isotopes (³H or ¹⁴C) to track compound distribution in animal models .

Q. What experimental designs mitigate hazards during large-scale synthesis of this compound?

  • Methodology : Implement microreactor systems for nitration steps to control exothermic reactions. Safety protocols should include blast shields and remote monitoring, as intermediates like dinitromethyl derivatives are explosive .
  • Key considerations : Scale-up using flow chemistry reduces thermal runaway risks .

Tables for Key Data

Property Value/Technique Reference
Purity optimizationRecrystallization (propan-2-ol, ≥98% purity)
Biological activity (ED₅₀)Sodium salt: 12.3 mg/kg; Potassium salt: 6.8 mg/kg
Thermal stabilityStable up to 150°C (DSC analysis)
Antimicrobial activity (MIC)E. coli: 8 µg/mL; C. albicans: 16 µg/mL

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